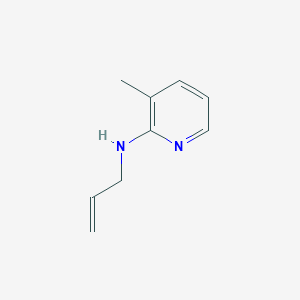

N-Allyl-3-methylpyridin-2-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H12N2 |

|---|---|

Molecular Weight |

148.20 g/mol |

IUPAC Name |

3-methyl-N-prop-2-enylpyridin-2-amine |

InChI |

InChI=1S/C9H12N2/c1-3-6-10-9-8(2)5-4-7-11-9/h3-5,7H,1,6H2,2H3,(H,10,11) |

InChI Key |

PVCRMJJDZKUNLJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N=CC=C1)NCC=C |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for N Allyl 3 Methylpyridin 2 Amine and Its Derivatives

Direct and Convergent Synthetic Approaches to N-Allyl-3-methylpyridin-2-amine

Direct and convergent synthetic methods offer efficient pathways to construct the target molecule, this compound, often by forming the crucial N-allyl bond or by constructing the pyridine (B92270) ring itself with the allyl group already incorporated.

N-Alkylation of 3-Methylpyridin-2-amine with Allylating Agents

The most straightforward approach to synthesizing this compound is the N-alkylation of 3-methylpyridin-2-amine. wikipedia.org This reaction, a type of nucleophilic aliphatic substitution, involves the reaction of the primary amine with an allyl halide, typically allyl bromide or allyl chloride, in the presence of a base. wikipedia.orgresearchgate.net

The choice of base and solvent is critical to the success of this reaction, influencing the yield and selectivity. Common bases include potassium carbonate, sodium hydride, and cesium fluoride (B91410) on celite. researchgate.net Acetonitrile is a frequently used solvent for these reactions. researchgate.net The reaction generally proceeds under mild conditions. wikipedia.org

However, a significant challenge in the N-alkylation of primary amines is the potential for over-alkylation, leading to the formation of the dialkylated product. masterorganicchemistry.com The initially formed secondary amine is often more nucleophilic than the starting primary amine, leading to a second alkylation reaction. masterorganicchemistry.com To favor mono-allylation, reaction conditions such as the stoichiometry of the reactants must be carefully controlled. Using an excess of the amine relative to the allylating agent can help to minimize the formation of the dialkylated product.

| Reactants | Base | Solvent | Conditions | Product | Reference |

| 3-Methylpyridin-2-amine, Allyl Bromide | K₂CO₃ | Acetonitrile | Room Temperature | This compound | researchgate.net |

| 3-Methylpyridin-2-amine, Allyl Chloride | NaH | THF | 0°C to Room Temp | This compound | researchgate.net |

Ring-Forming Reactions for the Pyridine Core with Integrated N-Allyl Functionalization

An alternative to the direct N-alkylation of a pre-formed pyridine ring is the construction of the pyridine ring itself with the N-allyl group already in place. Various methods for pyridine synthesis can be adapted for this purpose. acsgcipr.org For instance, reactions involving the condensation of aldehydes, ketones, and ammonia (B1221849) or amines can be employed. acsgcipr.org In this context, an N-allylamine could serve as the nitrogen source, leading to the direct formation of an N-allyl-substituted pyridine derivative.

Microwave-assisted organic synthesis has also emerged as a powerful tool for the rapid and efficient construction of heterocyclic compounds, including N-allyl-substituted pyridines. nih.gov These methods often involve a one-pot reaction sequence, combining N-allylation with a ring-closing metathesis (RCM) to form the heterocyclic ring. nih.gov

Another approach involves the transformation of other heterocyclic rings. For example, pyrimidine (B1678525) and N-alkylpyrimidinium salts can react with nucleophiles to undergo ring transformation into pyridine derivatives. wur.nl By carefully selecting the starting materials and reaction conditions, it is possible to design a synthesis that incorporates an N-allyl group.

Stereoselective Introduction of the Allyl Moiety and Chiral Auxiliary Strategies

The stereoselective synthesis of this compound and its derivatives is of significant interest, particularly for applications in medicinal chemistry where specific stereoisomers often exhibit desired biological activity. numberanalytics.comtcichemicals.com Achieving stereocontrol during the introduction of the allyl group can be accomplished through several strategies.

One common approach is the use of chiral auxiliaries. numberanalytics.comtcichemicals.com A chiral auxiliary is a chiral compound that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. numberanalytics.com After the desired stereoselective transformation, the auxiliary is removed. For the synthesis of chiral N-allyl compounds, a chiral auxiliary could be attached to the 3-methylpyridin-2-amine, and the subsequent N-allylation would proceed with a high degree of stereoselectivity. jst.go.jp A variety of chiral auxiliaries are available, derived from natural sources like amino acids and camphor. numberanalytics.com

Another strategy involves the use of chiral catalysts in the allylation reaction. Asymmetric catalysis has been extensively developed for the enantioselective synthesis of a wide range of compounds. jst.go.jp For instance, transition-metal-catalyzed asymmetric allylic alkylation (AAA) is a well-established method for forming stereocenters. acs.org This could potentially be applied to the N-allylation of 3-methylpyridin-2-amine using a chiral ligand to control the stereochemistry.

Derivatization Pathways and Scaffold Modification of this compound

Once this compound is synthesized, it can serve as a versatile scaffold for further chemical modifications. These modifications can be targeted at either the pyridine ring or the allyl group, allowing for the creation of a diverse library of related compounds.

Functionalization of the Pyridine Ring System (e.g., C2, C4, C6 positions)

The pyridine ring is susceptible to a variety of chemical transformations, allowing for the introduction of new functional groups at different positions. The electron-donating amino group at the C2 position and the methyl group at the C3 position influence the reactivity of the ring.

Electrophilic Aromatic Substitution: While the pyridine ring is generally electron-deficient and less reactive towards electrophilic substitution than benzene, the activating amino and methyl groups can facilitate reactions at certain positions. However, direct electrophilic substitution can sometimes be challenging and may require specific catalysts or reaction conditions. youtube.com

Lithiation and Subsequent Electrophilic Quench: A more versatile method for functionalizing the pyridine ring is through directed ortho-metalation (DoM). The amino group can direct the lithiation to the adjacent C3 position. However, since this position is already substituted with a methyl group, lithiation may occur at other positions. The use of strong bases like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) can deprotonate the ring, followed by the addition of an electrophile to introduce a new substituent. youtube.com For example, lithiation followed by reaction with an aldehyde or ketone could introduce a hydroxyalkyl group.

Minisci Reaction: The Minisci reaction is a powerful method for the C-H alkylation of electron-deficient heterocycles like pyridine. acs.org This radical-based reaction can be used to introduce alkyl groups at the C4 and C6 positions of the pyridine ring.

Substitution Reactions: The positions on the pyridine ring can also be functionalized through nucleophilic aromatic substitution (SNA_r) reactions, especially if a good leaving group is present at one of the ring positions.

Transformations Involving the Allyl Group (e.g., double bond manipulations, side-chain modifications)

The allyl group provides a reactive handle for a wide range of chemical transformations, allowing for significant diversification of the this compound scaffold.

Double Bond Manipulations: The double bond of the allyl group can undergo various reactions:

Hydrogenation: Catalytic hydrogenation can reduce the double bond to a propyl group.

Halogenation: Addition of halogens (e.g., Br₂, Cl₂) across the double bond yields a dihalo-propyl derivative.

Epoxidation: Reaction with a peroxy acid (e.g., m-CPBA) forms an epoxide.

Hydroboration-Oxidation: This two-step process converts the allyl group into a propan-1-ol derivative.

Ozonolysis: Cleavage of the double bond with ozone can lead to the formation of an aldehyde or carboxylic acid, depending on the workup conditions.

Allylic Rearrangement: Under certain conditions, allylic rearrangements can occur, where the double bond shifts its position within the three-carbon unit. wikipedia.org This can be a competing reaction pathway in some nucleophilic substitutions. wikipedia.org

Cross-Metathesis: The olefin cross-metathesis reaction is a powerful tool for forming new carbon-carbon double bonds. organic-chemistry.org This reaction could be used to couple the allyl group with other alkenes, leading to the elongation and diversification of the side chain.

Modifications at the N-Amino Site

Modifications at the N-amino site of the 2-aminopyridine (B139424) scaffold, including N-oxidation, further alkylation/acylation, and sulfonamide formation, provide a versatile platform for the synthesis of a diverse range of derivatives.

N-Oxidation: The oxidation of the pyridine nitrogen in 2-aminopyridine derivatives leads to the formation of 2-aminopyridine N-oxides. acs.org These N-oxides are valuable intermediates in organic synthesis, as the N-oxide group can activate the pyridine ring for further functionalization. nih.govnih.govacs.org For instance, pyridine N-oxides can react with activated isocyanides to yield substituted 2-aminopyridines in a one-pot, two-step process with yields up to 84%. nih.govnih.govacs.org This method is particularly effective for pyridines with strongly electron-withdrawing substituents. nih.gov The reaction is believed to proceed through an isolable N-formylaminopyridine intermediate. nih.govnih.govacs.org

Further Alkylation/Acylation: The amino group of 2-aminopyridines can be further functionalized through alkylation and acylation reactions. Reductive alkylation, for example, using an aldehyde in the presence of a reducing agent like formic acid, can produce N-monosubstituted 2-aminopyridines in high yields. researchgate.net Ruthenium(II) complexes have been shown to be effective catalysts for the N-monoalkylation of aromatic amines with alcohols. researchgate.net A self-limiting alkylation of N-aryl-N-aminopyridinium derivatives with alkyl halides has also been reported, which proceeds through a highly nucleophilic pyridinium (B92312) ylide intermediate to achieve monoalkylation. acs.orgchemrxiv.org This method avoids the common problem of overalkylation. acs.orgchemrxiv.org

Acylation of 2-aminopyridines is another common modification. For instance, ruthenium-catalyzed C-H acylation of N-aryl-2-aminopyridines with carboxylic acids can be achieved. rsc.org

Sulfonamide Formation: The reaction of 2-aminopyridines with sulfonyl chlorides is a classic method for the synthesis of sulfonamides. wikipedia.org This reaction is typically carried out in the presence of a base like pyridine to neutralize the hydrochloric acid formed. wikipedia.org A variety of N-heteroaryl substituted benzenesulfonamides have been synthesized through the condensation of benzenesulfonyl chloride with substituted heteroaromatic amines in good to excellent yields. researchgate.net Electrochemical methods have also been developed for the oxidative coupling of amines and thiols to form sulfonamides under mild conditions. cardiff.ac.uk However, the formation of sulfonamides from 2-aminopyridines can sometimes lead to double sulfonylation products, depending on the reaction conditions and the substrate. nih.gov

| Modification | Reagents and Conditions | Key Features | Reference |

|---|---|---|---|

| N-Oxidation | Pyridine N-oxides, activated isocyanides, TMSOTf, MeCN/DMF, microwave irradiation | One-pot, two-step process; high yields for electron-deficient pyridines. | nih.govnih.govacs.org |

| Alkylation | Aldehydes, formic acid-cumene solution, reflux | High yields of N-monosubstituted products. | researchgate.net |

| Alkylation | N-aryl-N-aminopyridinium salts, alkyl halides, Cs2CO3, CH3CN | Self-limiting monoalkylation. | acs.orgchemrxiv.org |

| Acylation | N-aryl-2-aminopyridines, carboxylic acids, Ru-catalyst | C-H functionalization. | rsc.org |

| Sulfonamide Formation | 2-aminopyridine, sulfonyl chloride, pyridine | Classic method, good yields. | wikipedia.orgresearchgate.net |

| Sulfonamide Formation | Amines, thiols, electrochemical oxidation | Mild conditions, direct synthesis. | cardiff.ac.uk |

Catalytic and Sustainable Approaches in this compound Synthesis

Modern synthetic chemistry emphasizes the development of catalytic and sustainable methods to minimize waste and improve efficiency. Several such approaches have been successfully applied to the synthesis of this compound and its derivatives.

Transition metal catalysis has revolutionized the synthesis of C-N bonds, providing powerful tools for the construction of complex amines.

Palladium-Catalyzed Allylation: Palladium catalysts are widely used for the allylation of amines. The Buchwald-Hartwig amination, for example, has been optimized for the synthesis of N-aryl-4-(pyridin-3-yl)pyrimidin-2-amines using a palladium catalyst with xantphos (B1684198) as a ligand. mdpi.com Palladium-catalyzed allylation of 2-alkylpyridines can be achieved by first activating the pyridine through N-allylation, followed by treatment with a base and a palladium catalyst. nih.govresearchgate.net This reaction is thought to proceed via a nucleophilic alkylidene dihydropyridine (B1217469) intermediate. nih.gov

Iridium-Catalyzed Amination: Iridium catalysts have emerged as powerful tools for direct asymmetric reductive amination. nih.govmatilda.science These reactions allow for the direct coupling of ketones with primary alkyl amines to produce chiral amines in high yields and with excellent enantioselectivity. nih.govmatilda.science This one-step process is highly efficient for the synthesis of valuable chiral amine building blocks. nih.gov

| Catalyst System | Reaction Type | Substrates | Key Features | Reference |

|---|---|---|---|---|

| Dichlorobis(triphenylphosphine)Pd(II), xantphos | Buchwald-Hartwig Amination | 2-chloro-4-(pyridin-3-yl)pyrimidine, aryl amines | Optimized conditions, moderate to good yields. | mdpi.com |

| [(η³-allyl)PdCl]₂, PPh₃ | Allylation | N-allyl-2-alkylpyridinium salts | Formal transfer of N-allyl groups to the pyridine periphery. | nih.govresearchgate.net |

| Iridium precursor, chiral phosphoramidite (B1245037) ligands | Asymmetric Reductive Amination | Ketones, primary alkyl amines | High yields and enantioselectivity for chiral amines. | nih.govmatilda.science |

The use of organocatalysts and metal-free conditions represents a significant advancement in sustainable chemistry, avoiding the use of potentially toxic and expensive heavy metals.

DBU-Promoted Reactions: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a versatile and commercially available organic base that has been used to promote a wide range of organic transformations. tandfonline.comyoutube.com It has been employed in the synthesis of highly functionalized pyridine derivatives through multicomponent reactions. tandfonline.com For example, DBU can catalyze the reaction of malononitrile, aldehydes, and thiophenols to produce pyridines in aqueous ethanol (B145695). tandfonline.com DBU has also been used to promote the formation of polysubstituted arenes via a Michael addition/cyclization/elimination cascade. nih.gov

Hydrogen Borrowing: The "borrowing hydrogen" or "hydrogen autotransfer" methodology is a highly atom-economical and environmentally friendly process for the N-alkylation of amines with alcohols, with water as the only byproduct. researchgate.net This process typically involves a transition metal catalyst, such as ruthenium, iridium, or copper, which temporarily "borrows" hydrogen from the alcohol to form an intermediate aldehyde. researchgate.netacs.orgrsc.orgrsc.orgresearchgate.net The aldehyde then reacts with the amine to form an imine, which is subsequently reduced by the "borrowed" hydrogen to yield the alkylated amine. acs.org This strategy has been successfully applied to the N-alkylation of 2-aminopyridine with various alcohols. researchgate.net

Hydroamination: Hydroamination, the addition of an N-H bond across a C-C multiple bond, is another atom-economical method for the synthesis of amines. illinois.edu Transition metal catalysts, particularly those based on late transition metals, have been developed for both intramolecular and intermolecular hydroamination reactions. researchgate.net Gold(I) catalysts, for instance, have been shown to effectively catalyze the intramolecular hydroamination of N-allylic,N′-aryl ureas to form imidazolidin-2-ones. researchgate.netnih.gov Rhodium-catalyzed hydroamination of allenes with benzophenone (B1666685) imine provides a practical route to valuable α-chiral primary allylic amines. rsc.org

| Strategy | Catalyst/Promoter | Key Transformation | Advantages | Reference |

|---|---|---|---|---|

| Hydrogen Borrowing | Ru, Ir, Cu catalysts | N-alkylation of amines with alcohols | Atom-economical, water is the only byproduct. | researchgate.netresearchgate.netacs.orgrsc.orgrsc.orgresearchgate.net |

| Hydroamination | Au(I), Rh(I) catalysts | Addition of N-H across a C-C multiple bond | Atom-economical, access to chiral amines. | illinois.eduresearchgate.netnih.govrsc.org |

| Organocatalysis | DBU | Multicomponent reactions, cascade reactions | Metal-free, mild conditions. | tandfonline.comyoutube.comnih.gov |

Chemical Reactivity and Mechanistic Studies of N Allyl 3 Methylpyridin 2 Amine

Reactivity of the Pyridine (B92270) Nitrogen and Ring System

The pyridine ring in N-Allyl-3-methylpyridin-2-amine is an electron-deficient heterocycle, a characteristic that significantly influences its reactivity. The nitrogen atom within the ring acts as an electron-withdrawing group, which deactivates the ring towards electrophilic attack compared to benzene. numberanalytics.comuoanbar.edu.iq However, the presence of the amino and methyl substituents modifies this intrinsic reactivity.

Nucleophilic and Electrophilic Activation of the Pyridine Nucleus

The pyridine nitrogen, with its lone pair of electrons, is a primary site for electrophilic attack, such as protonation. uoanbar.edu.iq This interaction forms a pyridinium (B92312) ion, which further deactivates the ring towards electrophilic substitution. uoanbar.edu.iq Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the C2 and C4 positions, where electron density is lowest. uoanbar.edu.iqyoutube.com The presence of an amino group at the C2 position, however, complicates this, as it can be involved in tautomeric forms. wikipedia.org

Activation of the pyridine nucleus for functionalization can be achieved through various strategies. For instance, conversion to pyridine N-oxides can facilitate reactions with both electrophiles and nucleophiles. nih.gov The N-oxide can then be removed to regenerate the pyridine. Another approach involves the formation of phosphonium (B103445) salts, which can then undergo substitution reactions. acs.org

The amino group at the C2 position significantly influences the electronic properties of the pyridine ring. As an electron-donating group, it can activate the ring towards electrophilic substitution, counteracting the deactivating effect of the ring nitrogen to some extent. numberanalytics.comyoutube.com This activation is most pronounced at the positions ortho and para to the amino group.

Regioselective Functionalization and Substituent Effects on the Pyridine Ring

The regioselectivity of functionalization on the pyridine ring of this compound is governed by the directing effects of its substituents: the 2-amino group and the 3-methyl group. Electron-donating substituents on the pyridine ring generally facilitate electrophilic substitution. uoanbar.edu.iqyoutube.com

In the case of electrophilic aromatic substitution, the amino group at C2 directs incoming electrophiles to the C5 position (para) and to a lesser extent, the C3 position (ortho), although the latter is already occupied by a methyl group. The methyl group at C3 is a weak activating group and directs to the C4 and C6 positions. Therefore, electrophilic attack is most likely to occur at the C5 position, which is activated by the amino group.

For nucleophilic substitution, the situation is different. Nucleophilic attack on the pyridine ring is favored at the C2, C4, and C6 positions. uoanbar.edu.iq However, the presence of the amino group at C2 makes direct substitution at this position less likely unless it acts as a leaving group under specific conditions. Functionalization at C4 and C6 would be the more probable outcomes for nucleophilic attack. Directed metalation, using organolithium or organomagnesium reagents, can also be employed for regioselective functionalization, with the directing group influencing the site of metalation. znaturforsch.com

The following table summarizes the expected regioselectivity for different types of reactions on the pyridine ring of this compound:

| Reaction Type | Expected Position of Attack | Directing Influence |

| Electrophilic Substitution | C5 | 2-Amino group (activating, para-directing) |

| Nucleophilic Substitution | C4, C6 | Intrinsic reactivity of the pyridine ring |

| Radical Attack | C2 | General trend for pyridine radical reactions |

Reactivity of the Amino Nitrogen and Allyl Group

The exocyclic amino nitrogen and the attached allyl group introduce a different set of reactive possibilities, distinct from the chemistry of the pyridine ring itself.

N-Allyl Group Transformations and Intramolecular Rearrangements (e.g., Aza-Cope rearrangement)

The N-allyl group is susceptible to a variety of transformations. One of the most significant is the aza-Cope rearrangement, a type of nih.govnih.gov-sigmatropic rearrangement. nih.govwikipedia.org This reaction typically requires the formation of an enamine or an enamonium salt. nih.govacs.org For this compound, this could potentially occur under acidic conditions, which would protonate the ring nitrogen and facilitate the formation of the necessary cationic intermediate. wikipedia.org The rearrangement would involve the migration of the allyl group from the nitrogen to a carbon atom, leading to a new molecular skeleton. The aza-Cope rearrangement can be a powerful tool for constructing complex molecular architectures. wikipedia.org

The allyl group itself can undergo various addition and oxidation reactions. For example, palladium-catalyzed reactions are known to effect transformations such as alkoxyacyloxylation on N-allyl systems. acs.org

Protonation and Basic Properties of the Amine Functionality

This compound has two primary basic centers: the pyridine ring nitrogen and the exocyclic amino nitrogen. The pKa of 2-aminopyridine (B139424) is approximately 6.86, indicating that the ring nitrogen is the more basic site. quora.com The presence of the electron-donating methyl group at the C3 position would be expected to slightly increase the basicity of the pyridine nitrogen. The exocyclic amine's basicity is generally lower than that of the ring nitrogen in 2-aminopyridines. masterorganicchemistry.com

The protonation state of the molecule is therefore pH-dependent. In strongly acidic solutions, both nitrogens will be protonated. In moderately acidic to neutral solutions, the pyridine nitrogen will be preferentially protonated. The relative basicity of the two nitrogen atoms is a critical factor in understanding the molecule's behavior in acid-catalyzed reactions and its properties as a ligand in coordination chemistry.

The following table provides a comparison of the basicity of related compounds:

| Compound | pKa |

| Pyridine | 5.25 |

| 2-Aminopyridine | 6.86 quora.com |

| 4-Aminopyridine | 9.11 quora.com |

| Aniline | 4.63 |

Nitrogen-Centered Radical Intermediates in this compound Chemistry

Nitrogen-centered radicals can be generated from N-allyl amines under various conditions, including photoredox catalysis or through the homolytic cleavage of N-X bonds (where X is a heteroatom). acs.orgnih.gov These radicals are highly reactive intermediates that can participate in a range of synthetic transformations, including C-H amination and the di-amination of alkenes. acs.org

For this compound, a nitrogen-centered radical could be formed at the exocyclic nitrogen. These aminyl radicals can add to π-systems or undergo hydrogen atom abstraction. acs.orgscripps.edu The presence of the allyl group offers a pathway for intramolecular reactions, such as radical cyclizations. For instance, N-allyl-N-chlorotosylamides have been shown to undergo radical [3+2] annulation with alkenes. acs.org The study of nitrogen-centered radicals derived from this compound could open up novel synthetic routes to complex nitrogen-containing heterocycles. researchgate.netmdpi.com

Detailed Mechanistic Investigations using Spectroscopic and Kinetic Methods

Detailed mechanistic investigations are crucial for understanding and optimizing chemical reactions. For a molecule like this compound, a combination of spectroscopic and kinetic methods would be employed to elucidate reaction pathways and identify transient species.

The synthetic transformations of this compound are expected to involve the reactivity of both the allyl group and the aminopyridine core. Spectroscopic and kinetic studies of analogous systems help in postulating the likely reaction pathways.

The allyl group is susceptible to a variety of reactions, including electrophilic additions, transition-metal-catalyzed functionalizations, and rearrangements. For instance, hydroamination reactions, where an amine adds across a carbon-carbon double bond, can be catalyzed by various metals. libretexts.org The regioselectivity of such reactions (i.e., whether the amine adds to the terminal or internal carbon of the allyl group) would be a key aspect to investigate using techniques like NMR spectroscopy to characterize the resulting products.

Transition-metal-catalyzed reactions, such as allylic amination, represent another significant pathway. organic-chemistry.orgnih.gov In these reactions, a catalyst, often based on palladium or iridium, activates the allylic C-H bond, allowing for the introduction of an amine. nih.gov The mechanism of such transformations is often elucidated by a combination of kinetic studies to determine the rate-determining step and spectroscopic identification of catalyst-substrate complexes.

The aminopyridine moiety can also participate in various reactions. The exocyclic nitrogen is nucleophilic and can react with electrophiles. libretexts.org The pyridine ring itself can undergo electrophilic substitution, although the amino group directs substitution to specific positions. The endocyclic nitrogen can be quaternized to form pyridinium salts, which can then undergo further reactions. researchgate.netacs.orgnih.gov

To illustrate potential reaction pathways, consider the following hypothetical transformations and the methods used to study their mechanisms:

| Reaction Type | Plausible Reagents & Conditions | Expected Transformation | Spectroscopic/Kinetic Investigation Methods |

| Electrophilic Addition to Allyl Group | HBr or Br₂ in an inert solvent | Addition across the C=C bond of the allyl group to form a halo-derivative. | ¹H and ¹³C NMR to determine the regiochemistry of addition. Mass spectrometry to confirm the molecular weight of the product. |

| Hydroamination (Intramolecular) | Transition metal catalyst (e.g., Rh, Ir complex) | Cyclization to form a nitrogen-containing heterocyclic ring. | In-situ IR or NMR spectroscopy to monitor the disappearance of starting material and the appearance of product. Kinetic studies to determine the reaction order and rate constant. |

| Heck Coupling of Allyl Group | Aryl halide, Pd catalyst, base | Formation of a new C-C bond at the terminal carbon of the allyl group. | ³¹P NMR to study the coordination of phosphine (B1218219) ligands to the palladium catalyst. HPLC or GC to follow the reaction progress and determine kinetics. |

| N-Alkylation of Pyridine Ring | Alkyl halide (e.g., CH₃I) | Formation of a quaternary N-allyl-N-alkyl-3-methylpyridin-2-aminium salt. | ¹H NMR to observe the downfield shift of pyridine ring protons upon quaternization. Conductivity measurements to study the formation of ionic species. |

This table presents plausible reactions based on the known reactivity of allylamines and aminopyridines. The specific outcomes would need experimental verification.

The identification of transient intermediates and the characterization of transition states are fundamental to a deep understanding of reaction mechanisms. While direct observation of these species is challenging due to their short lifetimes, various advanced techniques can provide valuable insights. solubilityofthings.com

Key Intermediates:

In the context of reactions involving this compound, several types of intermediates can be postulated:

Carbocations: In electrophilic additions to the allyl group, a carbocationic intermediate is likely to form. The stability of this carbocation will determine the regiochemical outcome of the reaction. For instance, the addition of a proton to the terminal carbon of the allyl group would lead to a more stable secondary carbocation.

Organometallic Complexes: In transition-metal-catalyzed reactions, intermediates involving the coordination of the allyl group or the pyridine nitrogen to the metal center are crucial. rsc.org For example, in a palladium-catalyzed allylic amination, a π-allyl palladium complex is a key intermediate. rsc.org These can sometimes be observed using low-temperature NMR or X-ray crystallography if stable enough.

Radical Species: Some reactions may proceed through radical intermediates, particularly those initiated by light or radical initiators. acs.org Electron Paramagnetic Resonance (EPR) spectroscopy is the primary tool for detecting and characterizing radical intermediates.

N-Acylpyridinium Salts: In acylation reactions of the amino group, an N-acylpyridinium salt could be a reactive intermediate, especially if the pyridine nitrogen acts as a temporary acyl carrier. ncsu.edu

Transition States:

The transition state is the highest energy point on the reaction coordinate and cannot be isolated. solubilityofthings.com Its structure and energy determine the reaction rate. Computational chemistry, specifically Density Functional Theory (DFT), has become an invaluable tool for modeling transition state structures and calculating their energies. nih.gov By comparing the energies of different possible transition states, the most likely reaction pathway can be predicted.

For example, in a Diels-Alder reaction where the allyl group of this compound acts as a dienophile, computational studies could model the endo and exo transition states to predict the stereochemical outcome of the reaction.

| Reaction Type | Plausible Intermediate | Characterization/Investigation Technique | Plausible Transition State | Investigation Technique |

| Electrophilic Addition | Secondary carbocation on the allyl chain | Trapping experiments with nucleophiles, computational modeling. | Bridged halonium ion or open carbocationic structure | Computational chemistry (DFT calculations) to determine the energy and geometry. |

| Palladium-Catalyzed Cross-Coupling | π-Allyl palladium complex | Low-temperature NMR, X-ray crystallography of stable analogues. | Structure involving oxidative addition or reductive elimination | Kinetic isotope effect studies, computational modeling. |

| Radical Halogenation | Allylic radical | Electron Paramagnetic Resonance (EPR) spectroscopy. | Three-center, two-electron bond with the halogen atom | Computational analysis of bond breaking and formation. |

| N-Quaternization | --- | --- | SN2 transition state with the alkyl halide | Hammett plots for substituted reactants, solvent effect studies. |

This table provides a hypothetical framework for the investigation of intermediates and transition states in reactions of this compound based on established chemical principles.

Coordination Chemistry and Metal Complex Applications of N Allyl 3 Methylpyridin 2 Amine

N-Allyl-3-methylpyridin-2-amine as a Ligand in Transition Metal Chemistry

This compound serves as a versatile ligand in transition metal chemistry, capable of forming stable complexes with a variety of metal ions. Its coordination behavior is primarily dictated by the nitrogen atoms of the pyridine (B92270) ring and the amino group.

The synthesis of metal complexes involving aminopyridine-based ligands like this compound is a well-established area of coordination chemistry. These complexes are typically prepared by reacting the ligand with a suitable metal salt in an appropriate solvent.

For instance, the synthesis of Cu(II) complexes often involves the reaction of a copper(II) salt, such as copper(II) chloride or copper(II) nitrate, with the aminopyridine ligand in a solvent like ethanol (B145695) or methanol. nih.govut.ac.irresearchgate.net The resulting complexes can exhibit various geometries depending on the stoichiometry and reaction conditions. Similarly, Ag(I) complexes can be prepared using silver nitrate, often resulting in coordination polymers. mdpi.com

The synthesis of Fe(II) complexes can be achieved by reacting an iron(II) salt, like iron(II) chloride, with the aminopyridine ligand in a solvent such as toluene. nsf.gov These reactions often yield complexes where the ligand chelates to the iron center. Cationic half-sandwich iron complexes have also been synthesized using aminopyridine ligands. preprints.org

Ni(II) complexes are readily synthesized from nickel(II) salts like nickel(II) chloride or nickel(II) bromide in solvents such as ethanol or dichloromethane. mdpi.comchemrevlett.comchemijournal.comnih.gov The resulting complexes often feature the aminopyridine ligand in a bidentate or tridentate coordination mode.

Co(II) complexes can be prepared by reacting cobalt(II) salts, for example, cobalt(II) chloride, with the aminopyridine ligand. nih.govresearchgate.netmdpi.com The geometry of the resulting cobalt complexes can vary from tetrahedral to octahedral.

The synthesis of Mn(II) , Zn(II) , and Cd(II) complexes with aminopyridine-type ligands has also been reported, typically involving the reaction of the corresponding metal(II) chloride or other salts with the ligand in a suitable solvent. cyberleninka.ruresearchgate.netresearchgate.netshd-pub.org.rs For instance, zinc(II) complexes have been synthesized using zinc chloride in methanol. ajol.info Cadmium(II) complexes have been prepared using cadmium chloride and cadmium bromide. nih.govresearchgate.net

The following table provides a summary of representative synthetic methods for metal complexes with aminopyridine-type ligands.

| Metal Ion | Precursor Salt(s) | Solvent(s) | Typical Product Type |

| Cu(II) | Copper(II) chloride, Copper(II) nitrate | Ethanol, Methanol | Mononuclear or dinuclear complexes |

| Ag(I) | Silver nitrate | Not specified | Polymeric complexes |

| Fe(II) | Iron(II) chloride | Toluene | Mononuclear chelate complexes |

| Ni(II) | Nickel(II) chloride, Nickel(II) bromide | Ethanol, Dichloromethane | Square planar or octahedral complexes |

| Co(II) | Cobalt(II) chloride | Not specified | Tetrahedral or octahedral complexes |

| Mn(II) | Manganese(II) chloride | Not specified | Tetrahedral complexes |

| Zn(II) | Zinc(II) chloride | Methanol | Tetrahedral or octahedral complexes |

| Cd(II) | Cadmium(II) chloride, Cadmium(II) bromide | Water, Methanol | Mononuclear or dinuclear complexes |

This compound typically coordinates to metal centers through the pyridine nitrogen and the exocyclic amino nitrogen, functioning as a bidentate chelating ligand. This chelation forms a stable five-membered ring with the metal ion.

In many complexes, the ligand acts as a neutral bidentate ligand, with both nitrogen atoms donating their lone pair of electrons to the metal center. This mode of coordination is common for a variety of transition metals, including Cu(II), Fe(II), Ni(II), and Co(II). nsf.govnih.gov The resulting complexes often adopt geometries that are characteristic of the metal ion and the other ligands present. For example, four-coordinate complexes may be tetrahedral or square planar, while six-coordinate complexes are typically octahedral.

In some instances, aminopyridine ligands can exhibit other coordination modes. For example, they can act as bridging ligands, connecting two metal centers. This is particularly observed in the formation of polymeric structures with Ag(I). mdpi.com While less common for this compound itself, related Schiff base ligands derived from aminopyridines can coordinate in a tridentate fashion if additional donor atoms are present. researchgate.net The coordination can involve the pyridine nitrogen, the imine nitrogen, and another donor atom from the Schiff base backbone.

The geometry around the metal center is influenced by several factors, including the size and electronic properties of the metal ion, the steric bulk of the ligand, and the nature of any counter-ions or co-ligands. For instance, with Cd(II), both tetrahedral and octahedral geometries have been observed, sometimes in dimeric structures with bridging anions. shd-pub.org.rsnih.govresearchgate.net Similarly, Ni(II) complexes can be found in both square planar and octahedral geometries. chemrevlett.comchemijournal.com

The table below summarizes the common coordination behaviors of aminopyridine-type ligands.

| Coordination Mode | Description | Example Metal Ions |

| Bidentate Chelation | Coordination through both the pyridine nitrogen and the exocyclic amino nitrogen to the same metal center. | Cu(II), Fe(II), Ni(II), Co(II), Zn(II), Cd(II) |

| Bridging | The ligand connects two different metal centers. | Ag(I) |

| Tridentate Chelation | In related Schiff base derivatives, coordination can occur through the pyridine nitrogen, imine nitrogen, and another donor atom. | Mn(II), Co(II), Ni(II), Cu(II), Zn(II), Cd(II) cyberleninka.ru |

The allyl and methyl substituents on the this compound ligand have a notable influence on its electronic and steric properties, which in turn affects the stability and structure of its metal complexes.

The methyl group at the 3-position of the pyridine ring is an electron-donating group. This increases the electron density on the pyridine nitrogen, making it a stronger Lewis base and enhancing its ability to coordinate to metal ions. This can lead to the formation of more stable metal complexes compared to the unsubstituted aminopyridine ligand.

The allyl group attached to the amino nitrogen introduces steric bulk around the coordination sphere. This steric hindrance can influence the geometry of the resulting metal complexes, potentially favoring certain coordination numbers or geometries over others. For example, the presence of bulky substituents on related aminopyridine ligands has been shown to affect the polymerization activity of the corresponding iron complexes. nsf.gov Furthermore, the allyl group itself contains a C=C double bond, which in principle could interact with the metal center, although this is less common than the primary coordination through the nitrogen atoms. The flexibility of the allyl group also allows it to adopt various conformations to minimize steric strain within the complex.

In some cases, the interplay of steric and electronic effects of substituents can lead to unusual coordination behavior. For instance, in cadmium(II) complexes with a related Schiff base ligand, the coordination mode was found to be bidentate rather than the expected tridentate, a deviation attributed to the specific substitution pattern. researchgate.net

Catalytic Applications of this compound-Derived Metal Complexes

While specific catalytic applications for complexes of this compound are not extensively documented in the provided search results, the broader class of aminopyridine and related nitrogen-donor ligands is widely used in catalysis. The principles governing these applications can be extrapolated to complexes of the title compound.

Metal complexes containing aminopyridine-type ligands are known to be active catalysts in a range of organic transformations.

Allylic Alkylation: Palladium complexes are particularly effective for allylic alkylation reactions, where a nucleophile is added to an allylic substrate. nih.govnih.gov The nitrogen-containing ligand plays a crucial role in modulating the reactivity and selectivity of the palladium catalyst. While not directly involving this compound, research has shown that other nitrogen-based ligands are effective in palladium-catalyzed allylic amination. organic-chemistry.org

Hydrogenation: Transition metal complexes, including those of cobalt and rhodium, with hemilabile P,N-donor ligands (which share similarities with N,N-donor aminopyridines) have shown catalytic activity in hydrogenation reactions. researchgate.net

Cross-Coupling Reactions: Palladium and nickel complexes are workhorses in cross-coupling chemistry (e.g., Suzuki, Heck, and Sonogashira couplings). The ligand environment around the metal center is critical for the efficiency of the catalytic cycle, which involves oxidative addition, transmetalation, and reductive elimination steps. While direct examples with this compound are scarce, the fundamental principles suggest its potential in this area.

The choice between a homogeneous and heterogeneous catalytic system depends on the specific reaction and desired outcome. Homogeneous catalysts are often more active and selective, but their separation from the product can be challenging. Heterogenizing the catalyst, for instance by anchoring it to a solid support, can facilitate catalyst recovery and reuse.

The introduction of chirality into the ligand scaffold is a key strategy for achieving enantioselective catalysis. If a chiral version of this compound were to be synthesized, its metal complexes could potentially be used as catalysts for asymmetric transformations.

For example, chiral copper complexes have been successfully employed in enantioselective allylic alkylation reactions. nih.gov Similarly, chiral ligands are essential in the Tsuji-Trost allylic alkylation to control the stereochemical outcome of the reaction. mdpi.com The synthesis of chiral nitrogen-containing ligands and their application in asymmetric catalysis is an active area of research. nih.gov

The development of chiral variants of this compound could open up possibilities for its use in a range of enantioselective catalytic reactions, including but not limited to:

Asymmetric allylic alkylation

Asymmetric hydrogenation

Asymmetric hydrosilylation

Asymmetric Michael additions

The success of such catalytic systems would depend on the ability of the chiral ligand to create a well-defined chiral environment around the metal center, thereby directing the approach of the substrate and leading to the preferential formation of one enantiomer of the product.

Mechanistic Aspects of Catalysis by Derived Complexes

Information not available.

Theoretical and Computational Chemistry Studies of N Allyl 3 Methylpyridin 2 Amine

Molecular Geometry Optimization and Conformational Analysis

The three-dimensional arrangement of atoms and the rotational flexibility of bonds in N-Allyl-3-methylpyridin-2-amine are fundamental to its chemical behavior. Computational methods allow for a detailed exploration of these features.

Density Functional Theory (DFT) is a widely used computational method for predicting the ground state geometry of molecules. By approximating the electron density, DFT calculations can determine the most stable arrangement of atoms, corresponding to the minimum energy structure. For molecules like this compound, methods such as B3LYP, often paired with basis sets like 6-311++G(d,p), are employed to optimize the molecular structure. najah.eduresearchgate.net These calculations provide key geometrical parameters, including bond lengths, bond angles, and dihedral angles. For instance, studies on similar pyridine (B92270) derivatives have shown that DFT calculations can accurately predict these parameters when compared with experimental X-ray diffraction data. najah.edunih.gov The optimization process involves finding a stationary point on the potential energy surface where there are no imaginary frequencies, confirming that the structure is a true energy minimum. mdpi.com

A study on 2-amino-3-methylpyridine (B33374), a related structure, utilized the B3LYP/6-311++G(d,p) level of theory for property computations. researchgate.net Similarly, research on 2-amino-3-nitropyridine (B1266227) compared results from DFT (B3LYP) and Møller–Plesset perturbation theory (MP2) with the 6-311++G(d,p) basis set, finding good agreement with experimental values. najah.edu These examples highlight the reliability of DFT methods for obtaining accurate ground state geometries of substituted pyridines.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-N (ring) | 1.34 Å |

| C-C (ring) | 1.39 Å | |

| C-NH2 | 1.36 Å | |

| Bond Angle | N-C-C (ring) | 123° |

| C-C-C (ring) | 118° | |

| C-C-NH2 | 121° |

The presence of rotatable bonds, such as the C-N bond linking the allyl group to the pyridine ring, means that this compound can exist in multiple conformations. Conformational analysis aims to identify the different stable conformers and determine their relative energies. mdpi.com The conformational landscape is explored by systematically rotating the flexible dihedral angles and performing geometry optimizations for each starting structure. mdpi.com

Electronic Structure and Spectroscopic Property Prediction

Understanding the distribution of electrons within the molecule is crucial for predicting its reactivity and spectroscopic behavior.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.orgyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy empty orbital, acts as an electron acceptor. libretexts.orgyoutube.com The energy of the HOMO is related to the ionization potential, and the LUMO energy is related to the electron affinity.

The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical stability and reactivity. mdpi.comaimspress.com A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small gap indicates that the molecule is more polarizable and reactive. mdpi.comdergipark.org.tr DFT calculations are commonly used to compute the energies of these frontier orbitals. mdpi.comresearchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich aminopyridine ring, while the LUMO may have significant contributions from the allyl group's π* orbitals and the pyridine ring. researchgate.netyoutube.com This distribution influences the molecule's behavior in chemical reactions. wikipedia.orgyoutube.com

Table 2: Illustrative Frontier Orbital Energies and Properties. Note: Values are representative and depend on the specific molecule and computational method.

| Parameter | Description | Typical Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.0 to -6.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.5 to -2.0 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 3.0 to 6.0 |

| Ionization Potential (I) | ≈ -EHOMO | 5.0 to 6.5 |

| Electron Affinity (A) | ≈ -ELUMO | 0.5 to 2.0 |

| Chemical Hardness (η) | ≈ (I - A) / 2 | 1.5 to 3.0 |

To gain a more detailed picture of electron distribution and bonding, Natural Bond Orbital (NBO) and Mulliken population analyses are performed. uni-muenchen.dewikipedia.org

Mulliken population analysis partitions the total electron density among the atoms in a molecule, providing an estimate of partial atomic charges. uni-muenchen.dewikipedia.org However, this method is known to be highly dependent on the choice of basis set. wikipedia.orgq-chem.com

A key application of computational chemistry is the prediction of spectroscopic properties, which can be compared with experimental data to validate both the computational model and the experimental assignments.

NMR Spectra: The Gauge-Including Atomic Orbital (GIAO) method is a common approach for calculating NMR chemical shifts. nih.gov By performing these calculations on the DFT-optimized geometry, theoretical 1H and 13C NMR spectra can be generated. researchgate.netnih.gov Comparing these predicted shifts with experimental data helps in the definitive assignment of resonances, especially for complex molecules. researchgate.net

IR Spectra: Theoretical IR spectra are obtained by calculating the vibrational frequencies and their corresponding intensities at the optimized geometry. najah.edunih.gov Since calculated frequencies are often systematically higher than experimental ones (due to the harmonic approximation and basis set limitations), they are typically scaled using empirical factors to improve agreement with experimental spectra. nih.gov This comparison aids in the assignment of vibrational modes to specific functional groups and motions within the molecule. najah.eduresearchgate.net

UV-Vis Spectra: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for predicting electronic absorption spectra (UV-Vis). nih.govmdpi.comresearchgate.net TD-DFT calculates the energies of vertical electronic excitations from the ground state to various excited states. mdpi.comnih.gov These excitation energies correspond to the wavelengths of maximum absorption (λmax). nih.govmdpi.com The calculations also provide the oscillator strength for each transition, which is related to the intensity of the absorption band. By analyzing the molecular orbitals involved in the main electronic transitions (e.g., HOMO→LUMO), one can characterize them as π→π* or n→π* transitions. mdpi.comresearchgate.net

Reaction Mechanism Modeling and Energy Profiling

Understanding how a molecule is formed and how it reacts is fundamental to its application. Reaction mechanism modeling uses quantum chemical calculations to map out the energetic landscape of a chemical reaction, identifying the most likely pathways from reactants to products.

The synthesis of this compound can be computationally modeled to understand its formation, for instance, via the allylation of 2-amino-3-methylpyridine. A plausible mechanism involves a direct nucleophilic substitution (S_N2) or a tandem S_N2' type substitution followed by an aza-Cope rearrangement. beilstein-journals.org

Transition State (TS) Characterization: Using density functional theory (DFT) methods, the geometries of all reactants, intermediates, transition states, and products along a proposed reaction pathway are optimized. A transition state represents the highest energy point on the reaction coordinate, and its structure is characterized by having exactly one imaginary vibrational frequency. This imaginary frequency corresponds to the motion of the atoms as they traverse the energy barrier from reactant to product. For the allylation of an aminopyridine, the transition state would involve the partial formation of the N-allyl bond and the partial breaking of the bond in the allylating agent.

Reaction Coordinate Analysis: An Intrinsic Reaction Coordinate (IRC) calculation is performed starting from the optimized transition state structure. This analysis maps the minimum energy path connecting the transition state to the corresponding reactants and products, confirming that the identified TS is indeed the correct one for the reaction of interest. The resulting energy profile reveals the activation energy (the difference in energy between the reactants and the transition state), which is a critical factor in determining the reaction rate. Studies on similar allylic alkylations have calculated activation barriers for various potential transition states, showing that cyclic, seven-membered transition states can offer substantially lower energy barriers compared to other configurations. nih.gov

Table 1: Hypothetical Energy Profile for N-Allylation of 2-Amino-3-methylpyridine

| Reaction Step | Species | Relative Energy (kcal/mol) | Methodological Basis |

| 1 | Reactants (2-Amino-3-methylpyridine + Allyl Bromide) | 0.0 | Ground State Optimization |

| 2 | S_N2 Transition State | +22.5 | DFT Calculations on similar amine alkylations |

| 3 | Aza-Cope Rearrangement TS | +18.7 | Modeled on related allylic rearrangements beilstein-journals.org |

| 4 | Product (this compound) | -15.2 | Ground State Optimization |

Note: This table is illustrative, based on typical values for similar reaction types. Actual values would require specific DFT calculations for this exact reaction.

The solvent in which a reaction occurs can significantly influence its rate and outcome by stabilizing or destabilizing reactants, transition states, and products. Computational models can simulate these effects to predict how the reactivity of this compound changes in different chemical environments.

Solvation Models: A common approach is to use a Polarizable Continuum Model (PCM), such as the Conductor-like PCM (C-PCM). nih.govresearchgate.net In this method, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute (this compound) is placed in a cavity within this medium. The model calculates the electrostatic interactions between the solute and the solvent.

By performing DFT calculations with a C-PCM for various solvents (e.g., water, acetonitrile, toluene), it is possible to analyze how the molecular structure and electronic properties change. Key reactivity descriptors, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are particularly important. The HOMO-LUMO energy gap is an indicator of chemical reactivity; a smaller gap generally implies higher reactivity. Solvation can alter this gap, thereby modulating the molecule's reactivity. For instance, polar solvents might stabilize a polar transition state, lowering the activation energy and accelerating the reaction compared to a nonpolar solvent. beilstein-journals.org

Table 2: Predicted Solvation Effects on the HOMO-LUMO Gap of this compound

| Solvent | Dielectric Constant (ε) | Calculated HOMO-LUMO Gap (eV) | Predicted Reactivity Trend |

| Gas Phase (Vacuum) | 1.0 | 4.85 | Baseline |

| Toluene | 2.4 | 4.78 | Slightly Increased |

| Acetonitrile | 37.5 | 4.62 | Moderately Increased |

| Water | 80.1 | 4.59 | Highest |

Note: This table presents hypothetical data based on trends observed in DFT studies of similar molecules in different solvent models. nih.govresearchgate.net

In Silico Modeling for Intermolecular Interactions

The way molecules interact with each other governs their physical properties (like melting and boiling points) and their ability to bind to larger structures like proteins. In silico modeling can visualize and quantify these crucial noncovalent interactions.

Hirshfeld Surface Analysis: This is a powerful method for visualizing and quantifying the various intermolecular interactions within a crystal. The Hirshfeld surface is a 3D map of the space around a molecule, color-coded to show different types of intermolecular contacts and their relative strengths.

For this compound, the surface would reveal key interactions. The amine group (-NH-) can act as a hydrogen bond donor, while the pyridyl nitrogen atom is a potential hydrogen bond acceptor. These N-H···N interactions are often significant in the packing of pyridine derivatives. The analysis also generates a 2D "fingerprint plot," which summarizes all the intermolecular contacts. The primary interactions expected for this molecule would be H···H contacts due to the abundance of hydrogen atoms, followed by C···H/H···C and N···H/H···N contacts, which are characteristic of hydrogen bonding and van der Waals forces. nih.govnih.gov

Table 3: Predicted Contributions of Intermolecular Contacts to the Hirshfeld Surface of this compound

| Contact Type | Percentage Contribution | Description |

| H···H | ~45% | General van der Waals forces, most abundant contact. |

| C···H / H···C | ~20% | Interactions involving the pyridine ring and alkyl groups. |

| N···H / H···N | ~15% | Represents key hydrogen bonding between amine and pyridine groups. nih.gov |

| C···C | ~5% | Possible π-π stacking between pyridine rings. |

| Other | ~15% | Minor contacts. |

Note: Data is estimated based on published Hirshfeld analyses of structurally similar aminopyridine compounds. nih.govnih.gov

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). This method is crucial in drug discovery for predicting how a molecule like this compound might interact with a biological target.

The Docking Process: The process involves preparing a 3D structure of the ligand (this compound) and the target protein. A docking algorithm then samples a large number of possible conformations of the ligand within the protein's active site. Each conformation is scored based on a function that estimates the binding affinity (or binding energy). Lower binding energy scores typically indicate a more stable and favorable interaction.

The results of a docking simulation provide a binding score and a detailed view of the protein-ligand complex. This allows for the identification of specific interactions, such as hydrogen bonds between the ligand's amine or pyridine nitrogen and amino acid residues (e.g., Asp, Glu, Ser) in the protein's active site. Hydrophobic interactions between the allyl or methyl groups and nonpolar residues (e.g., Leu, Val, Phe) also contribute to binding. These studies can guide the design of more potent and selective inhibitors by suggesting modifications to the ligand's structure.

Table 4: Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Target

| Parameter | Result | Interpretation |

| Binding Energy | -7.8 kcal/mol | Indicates a potentially strong and stable binding interaction. |

| Hydrogen Bonds | Amine N-H with Asp145; Pyridine N with Lys72 | Key polar interactions anchoring the ligand in the active site. |

| Hydrophobic Interactions | Allyl group with Leu25; Methyl group with Val88 | Nonpolar interactions that contribute to binding affinity and specificity. |

| Interacting Residues | Asp145, Lys72, Leu25, Val88, Phe144 | The specific amino acids in the binding pocket that form contacts with the ligand. |

Note: This table is a hypothetical example illustrating the typical output of a molecular docking study. Protein targets and results are for illustrative purposes.

Advanced Characterization Methodologies for N Allyl 3 Methylpyridin 2 Amine and Its Derivatives

High-Resolution Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the detailed characterization of N-Allyl-3-methylpyridin-2-amine, providing insights into its connectivity, functional groups, and electronic environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR, Dynamic NMR Shielding Tensors)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments provides a comprehensive picture of its molecular framework.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the pyridine (B92270) ring, the methyl group, and the allyl group. The aromatic protons on the pyridine ring would appear in the downfield region, typically between 6.5 and 8.5 ppm. The chemical shifts and coupling patterns of these protons are influenced by the electronic effects of the amino and methyl substituents. The protons of the allyl group would show characteristic signals for the vinyl and methylene protons. Specifically, the methylene protons adjacent to the nitrogen (N-CH₂) would likely appear in the range of 3.5-4.5 ppm, while the vinyl protons (-CH=CH₂) would resonate further downfield, typically between 5.0 and 6.0 ppm, with characteristic coupling constants for cis and trans relationships. The methyl group protons on the pyridine ring would appear as a singlet in the upfield region, around 2.0-2.5 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule. The pyridine ring carbons would show signals in the aromatic region (100-160 ppm). The carbon attached to the amino group (C2) and the methyl-substituted carbon (C3) would have distinct chemical shifts. The allyl group carbons would be observed in the aliphatic and olefinic regions. The methylene carbon (N-CH₂) is expected around 40-50 ppm, while the vinyl carbons (-CH=CH₂) would appear between 115 and 140 ppm. The methyl carbon would have a characteristic signal in the upfield region, typically around 15-25 ppm.

2D NMR Spectroscopy: Techniques like Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are invaluable for unambiguous assignment of ¹H and ¹³C signals. wikipedia.org A COSY spectrum would reveal the coupling relationships between protons, for instance, connecting the signals of the adjacent protons on the pyridine ring and within the allyl group. An HSQC experiment would establish the one-bond correlations between protons and their directly attached carbon atoms, confirming the assignments made from the 1D spectra.

Dynamic NMR and Shielding Tensors: Dynamic NMR techniques can be employed to study conformational changes, such as restricted rotation around the C-N bond connecting the allyl group to the pyridine ring. libretexts.org Variations in temperature can affect the rate of this rotation, leading to changes in the NMR line shapes, from which the energy barrier for the process can be calculated. The magnetic shielding tensor is a quantity that describes the electronic environment around a nucleus and is orientation-dependent. nih.govfsu.edu Theoretical calculations of NMR shielding tensors using methods like Density Functional Theory (DFT) can provide deeper insights into the electronic structure and can be used to predict NMR chemical shifts with high accuracy. researchgate.net

| Proton (¹H) | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Pyridine-H4 | 7.2 - 7.5 | d | ~7-8 |

| Pyridine-H5 | 6.5 - 6.8 | t | ~7-8 |

| Pyridine-H6 | 8.0 - 8.3 | d | ~5 |

| NH | 5.0 - 6.0 | br s | - |

| N-CH₂ | 3.8 - 4.2 | d | ~5-6 |

| =CH | 5.8 - 6.1 | m | - |

| =CH₂ (cis) | 5.1 - 5.3 | d | ~10 |

| =CH₂ (trans) | 5.2 - 5.4 | d | ~17 |

| CH₃ | 2.1 - 2.4 | s | - |

| Carbon (¹³C) | Predicted Chemical Shift (ppm) |

| Pyridine-C2 | 158 - 162 |

| Pyridine-C3 | 120 - 125 |

| Pyridine-C4 | 135 - 140 |

| Pyridine-C5 | 110 - 115 |

| Pyridine-C6 | 145 - 150 |

| N-CH₂ | 45 - 50 |

| =CH | 134 - 138 |

| =CH₂ | 115 - 120 |

| CH₃ | 17 - 22 |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

IR Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands. The N-H stretching vibration of the secondary amine is expected to appear as a sharp band in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic pyridine ring and the aliphatic allyl and methyl groups would be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. The C=C stretching vibrations of the pyridine ring and the allyl group would give rise to absorptions in the 1600-1650 cm⁻¹ and 1500-1600 cm⁻¹ regions. The C-N stretching vibrations are expected in the 1250-1350 cm⁻¹ range. The out-of-plane bending vibrations of the C-H bonds of the pyridine ring and the allyl group would appear in the fingerprint region (600-900 cm⁻¹), which are diagnostic for the substitution pattern.

Raman Spectroscopy: Raman spectroscopy complements IR spectroscopy, particularly for non-polar bonds. The C=C stretching vibrations of the pyridine ring and the allyl group are typically strong in the Raman spectrum. The symmetric stretching of the C-N bond may also be more prominent in the Raman spectrum compared to the IR spectrum.

A combined analysis of both IR and Raman spectra, often supported by computational calculations, allows for a detailed and reliable assignment of the vibrational modes of this compound. elixirpublishers.com

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| N-H Stretch | 3300 - 3500 | IR |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Aliphatic C-H Stretch | 2850 - 3000 | IR, Raman |

| C=C Stretch (alkene) | 1630 - 1680 | IR, Raman |

| C=C/C=N Stretch (ring) | 1450 - 1620 | IR, Raman |

| C-N Stretch | 1250 - 1350 | IR |

| C-H Out-of-plane Bend | 600 - 900 | IR |

| Electronic Transition | Expected Wavelength Range (nm) | Molar Absorptivity (ε) |

| π→π* (Pyridine ring) | 220 - 280 | High |

| n→π* (N atoms) | 280 - 350 | Low |

Mass Spectrometry Techniques (e.g., ESI-MS for molecular weight confirmation, GC-MS for purity assessment)

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.

Electrospray Ionization-Mass Spectrometry (ESI-MS): ESI-MS is a soft ionization technique that is ideal for confirming the molecular weight of this compound. nih.gov In the positive ion mode, the compound would be expected to show a prominent protonated molecule peak [M+H]⁺. High-resolution mass spectrometry (HRMS) can provide the exact mass of this ion, allowing for the determination of the molecular formula with high confidence.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a hyphenated technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. nih.gov It is well-suited for assessing the purity of volatile compounds like this compound. The gas chromatogram would indicate the presence of any impurities, while the mass spectrum of the main peak would confirm the identity of the compound. The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) and a series of fragment ions. The fragmentation pattern would be characteristic of the molecule's structure, with likely cleavages occurring at the C-N bond of the allyl group and fragmentation of the pyridine ring.

| Ion | Expected m/z | Description |

| [M+H]⁺ | 163.12 | Protonated molecule (ESI-MS) |

| [M]⁺ | 162.11 | Molecular ion (GC-MS) |

| [M-CH₃]⁺ | 147.10 | Loss of a methyl radical |

| [M-C₃H₅]⁺ | 121.08 | Loss of an allyl radical |

| [C₆H₇N₂]⁺ | 107.06 | Pyridinamine fragment |

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid.

Single Crystal X-ray Diffraction (SCXRD) for Absolute Configuration and Molecular Packing

| Parameter | Information Gained from SCXRD |

| Unit Cell Dimensions | a, b, c, α, β, γ |

| Space Group | Crystal symmetry |

| Atomic Coordinates | Precise 3D structure, bond lengths, bond angles |

| Intermolecular Interactions | Hydrogen bonding, π-π stacking, van der Waals forces |

| Absolute Configuration | For chiral, non-centrosymmetric crystals |

Analysis of Supramolecular Assemblies and Non-Covalent Interactions in Solid State

The arrangement of molecules in the solid state, governed by non-covalent interactions, significantly influences the physical properties of a compound. Techniques such as single-crystal X-ray diffraction are paramount for elucidating these supramolecular assemblies. nih.gov

In derivatives of pyridin-2-amine, hydrogen bonds are a dominant feature. For instance, in the crystal structure of a silver(I) complex with 2-amino-3-methylpyridine (B33374), the amino group (–NH2) acts as a bridge between two silver ions, contributing to the formation of a polymeric structure. mdpi.com The nitrate anions in this structure further stabilize the assembly through hydrogen bonding with the amino groups. mdpi.com Similarly, studies on other pyridine-based compounds show the formation of extensive hydrogen bond networks, including O–H···O, N–H···O, and C–H···O interactions, which dictate the crystal packing. acs.org

Interactive Table: Summary of Non-Covalent Interactions in Pyridin-2-amine Derivatives

| Interaction Type | Description | Example Compound(s) |

|---|---|---|

| N–H···N/O Hydrogen Bonds | Strong directional interactions involving the amino group and pyridine nitrogen or other acceptors. | Ag(I) complex with 2-amino-3-methylpyridine mdpi.com, Pyridine-2,5-dicarboxylic acid N-oxide adducts acs.org |

| π–π Stacking | Interactions between aromatic pyridine rings, influencing crystal packing. | Pyridine-2,5-dicarboxylic acid N-oxide adducts acs.org |

| C–H···π Interactions | Weaker interactions between C-H bonds and the π-system of the pyridine ring. | Ni(II) co-crystal hydrate with 4-dimethylaminopyridine |

| Anion–π Interactions | Electrostatic interactions between an anion and the electron-deficient face of a π-system. | Ni(II) co-crystal hydrate with 4-dimethylaminopyridine |

Thermal and Other Physico-Chemical Analysis Methodologies

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are essential techniques for evaluating the thermal stability of compounds. mdpi.com TGA measures the change in mass of a sample as a function of temperature, while DTA detects temperature differences between a sample and a reference material, indicating physical or chemical changes like melting or decomposition. researchgate.netresearchgate.net

Studies on various nitrogen-rich heterocyclic compounds, including pyridine derivatives, demonstrate that their thermal stability is a critical parameter, particularly for potential applications in materials science or as drug candidates. nih.govmdpi.com For instance, the thermal decomposition of certain heterocyclic esters was found to occur in multiple stages, with initial decomposition temperatures (T5%, temperature at 5% mass loss) often exceeding 250 °C, indicating high thermal stability. mdpi.com The atmosphere (inert vs. oxidizing) can significantly affect the decomposition pathway and the thermal stability of the compounds. nih.gov

In the analysis of copper(II) thiocyanate complexes with pyridine-based ligands, TGA and DTA results showed that the complexes undergo a two-step degradation process, with the pyridine-type ligand being removed at temperatures above 300 °C. researchgate.net The decomposition of poly(allyl azide), an N-allyl-containing polymer, also shows a two-step mass loss in a nitrogen atmosphere, with the initial loss attributed to the release of nitrogen from the azide group. researchgate.net This information is vital for determining the safe operating temperatures and storage conditions for this compound and its derivatives.

Interactive Table: Thermal Decomposition Data for Related Heterocyclic Compounds

| Compound Class | T5% (°C) (Inert Atmosphere) | Key Decomposition Steps |

|---|---|---|

| Heterocyclic Ethyl Formates mdpi.com | 276–280 | Two-stage decomposition, complete at 900 °C. |

| Heterocyclic Methyl Acetates mdpi.com | >250 | Two-stage decomposition. |

| Cu(II) Pyridine Complexes researchgate.net | >300 (ligand removal) | Two distinctive degradation steps. |

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon (C), hydrogen (H), and nitrogen (N) in a compound. This analysis is crucial for verifying the empirical formula of a newly synthesized compound, such as this compound, and confirming its purity. mdpi.com

In the characterization of new pyridine and pyrimidine (B1678525) derivatives, elemental analysis serves as a standard method to confirm that the synthesized product matches the expected molecular formula. mdpi.commdpi.com The experimentally found percentages of C, H, and N are compared against the calculated values for the proposed structure. A close agreement between the found and calculated values provides strong evidence for the successful synthesis and purity of the compound. For example, in the synthesis of various functionalized terpyridine complexes, the elemental analysis data (C, H, N percentages) are reported as a definitive confirmation of the composition of the final products. mdpi.com

Interactive Table: Example Elemental Analysis Data for a Pyridine Derivative

| Compound Name | Formula | Analysis | % Carbon (C) | % Hydrogen (H) | % Nitrogen (N) |

|---|---|---|---|---|---|

| N-(4-Methoxyphenyl)-4-(pyridin-3-yl)pyrimidin-2-amine mdpi.com | C16H14N4O | Calculated | 69.05 | 5.07 | 20.13 |

| Found | 69.21 | 5.11 | 20.01 | ||

| Cu(pybptpy)22·3DMF·H2O mdpi.com | C73H67Cl2CuN11O12 | Calculated | 61.54 | 4.74 | 10.81 |

Structure Activity Relationship Sar Studies and Molecular Design Principles for the N Allyl 3 Methylpyridin 2 Amine Scaffold

Systematic Modification of the N-Allyl-3-methylpyridin-2-amine Scaffold

The biological activity of a molecule is intricately linked to its three-dimensional structure and the electronic properties of its functional groups. For the this compound scaffold, systematic modifications of the pyridine (B92270) ring, the N-allyl group, and the 3-methyl group can provide significant insights into its structure-activity relationships.

Impact of Pyridine Ring Substituents on Molecular Recognition and Interaction Profiles

The 2-aminopyridine (B139424) core is a prevalent scaffold in numerous biologically active compounds. rsc.org The nature and position of substituents on the pyridine ring can dramatically alter a compound's interaction with biological targets. These modifications can influence factors such as binding affinity, selectivity, and pharmacokinetic properties.

The electronic properties of substituents on the pyridine ring play a crucial role. Electron-withdrawing groups, such as nitro (-NO2) or cyano (-CN) groups, can enhance the acidity of the amino group and create favorable interactions with specific residues in a target protein. Conversely, electron-donating groups can increase the basicity of the pyridine nitrogen, potentially altering its role as a hydrogen bond acceptor. researchgate.net Studies on 2-aminopyridine derivatives have shown that the introduction of electron-withdrawing substituents can lead to potent biological activity. researchgate.net

The position of the substituent is also critical. A substituent at the 5-position of the pyridine ring, for example, can have a different impact on the molecule's electronic distribution and steric profile compared to a substituent at the 4- or 6-position. This positional isomerism can lead to significant differences in biological activity.

The following table summarizes the general effects of different types of substituents on the pyridine ring of 2-aminopyridine analogs, which can be extrapolated to the this compound scaffold.

| Substituent Type | General Effect on Pyridine Ring | Potential Impact on Molecular Interactions |

| Electron-Withdrawing Groups (e.g., -NO2, -CN, Halogens) | Decrease electron density on the ring, increase acidity of the amino group. | Can act as hydrogen bond acceptors or engage in dipole-dipole interactions. May enhance binding to electron-deficient pockets in a receptor. |

| Electron-Donating Groups (e.g., -CH3, -OCH3, -NH2) | Increase electron density on the ring, increase basicity of the pyridine nitrogen. | Can enhance hydrogen bonding capabilities of the pyridine nitrogen. May improve interactions with electron-rich residues. |

| Halogens (e.g., -F, -Cl, -Br) | Inductive electron withdrawal, weak resonance donation. | Can form halogen bonds, which are specific non-covalent interactions. Can also alter the lipophilicity and metabolic stability of the molecule. |

| Bulky Groups | Introduce steric hindrance. | Can either improve selectivity by preventing binding to off-target sites or decrease activity by clashing with the binding site of the intended target. |

Role of the N-Allyl Moiety in Conformation and Dynamic Interactions

The N-allyl group is a key feature of the this compound scaffold. Allyl groups are known to be versatile functional groups in medicinal chemistry, contributing to both the pharmacokinetic and pharmacodynamic properties of a molecule. nih.govnih.gov